2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
Overview
Description
2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a phenyl-1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-nitropyridine with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The phenyl group can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation of the oxadiazole ring can produce various oxidized species.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Industrial Chemistry: It can be used as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. Additionally, the chloro and phenyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
- 2-Chloro-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyridine
- 2-Chloro-5-(5-phenyl-1,2,4-oxadiazol-2-yl)pyridine
Uniqueness
2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the presence of the phenyl group on the oxadiazole ring, which can significantly influence its electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics .
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-7-6-10(8-15-11)13-17-16-12(18-13)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVBMCJJVXUKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324637 | |
Record name | 2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861212-07-9 | |
Record name | 2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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